molecular formula C18H17ClN2O2S2 B2540665 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-74-3

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2540665
CAS No.: 896604-74-3
M. Wt: 392.92
InChI Key: XMINMOTZFGAZBN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a chemical research compound designed for investigative applications. This synthetic small molecule integrates a thiazole core, a sulfonamide functional group, and a meta-tolyl substituent, a structural motif recognized in medicinal chemistry research . Compounds featuring the 2-aminothiazole scaffold and sulfonamide moiety are subjects of ongoing scientific investigation due to their diverse potential bioactivities . Research on analogous structures has indicated potential value in exploring enzyme inhibition pathways . Specifically, similar molecules have been studied for their inhibitory effects on enzymes such as urease, α-glucosidase, and α-amylase, which are relevant targets in metabolic and infectious disease research . Furthermore, the sulfonamide group is a established pharmacophore in drug discovery, with some derivatives demonstrating antioxidant potential by acting as free radical scavengers in experimental models . The specific physicochemical properties, biological activity profile, and mechanism of action for this compound require further characterization by qualified researchers. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-13-3-2-4-14(11-13)18-21-16(12-24-18)9-10-20-25(22,23)17-7-5-15(19)6-8-17/h2-8,11-12,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINMOTZFGAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that compounds similar to 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines like MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). In vitro studies indicate that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes linked to cancer progression and microbial resistance. For example, sulfonamides have been studied for their ability to inhibit carbonic anhydrase and other key enzymes involved in tumor growth .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess the antimicrobial efficacy of thiazole derivativesCompounds showed significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Screening Evaluate cytotoxic effects on breast cancer cellsThe compound exhibited IC50 values indicating potent cytotoxicity against MCF7 cells, suggesting potential for therapeutic use .
Molecular Docking Studies Investigate binding interactions with target proteinsMolecular docking revealed favorable interactions with key receptors involved in cancer cell proliferation, supporting the compound's potential as a lead drug candidate .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide-thiazole derivatives include substituents on the thiazole ring, linker length, and aryl group modifications. Below is a comparative analysis:

Compound Name Thiazole Substituent Aryl Group (Position) Molecular Formula Molecular Weight Key Properties/Data
4-Chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (Target) m-Tolyl (C₆H₄CH₃-3) 4-Chlorophenyl C₁₈H₁₇ClN₂O₂S₂ ~392.91 (calc) Not reported in evidence
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide Phenyl 4-Methylthiazol-5-yl C₁₈H₁₇ClN₂O₂S₂ 392.916 ChemSpider ID: 5557698
4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide Thiazol-2-yl Tetrahydronaphthalenyl C₂₀H₁₉ClN₂O₂S₂ ~426.96 (calc) TP receptor antagonist
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl]-5-methylbenzenesulfonamide (11) Benzo[1,3]dioxol Chlorophenyl C₂₃H₂₀Cl₂N₄O₄S₃ 610.49 Melting point: 177–180°C

Key Observations :

  • The target compound distinguishes itself with a meta-methylphenyl group on the thiazole ring, enhancing lipophilicity compared to simpler phenyl substituents (e.g., in ). This modification may improve membrane permeability but could reduce aqueous solubility.
  • The tetrahydronaphthalenyl derivative incorporates a bulier bicyclic system , likely increasing steric hindrance and altering receptor-binding kinetics compared to the target compound.
  • Compound 11 features a chlorinated benzo[1,3]dioxol group , contributing to higher molecular weight (610.49) and distinct electronic effects.

Key Observations :

  • The use of PTSA (p-toluenesulfonic acid) in toluene suggests acid-catalyzed condensation, common in sulfonamide-thiazole syntheses.
  • Sodium triacetoxyborohydride (NaBH(OAc)₃) in indicates reductive amination, a milder alternative to traditional methods.

Thermal and Spectroscopic Characterization

  • Melting Points : Compound 11 has a melting point of 177–180°C, indicative of crystalline stability. The target compound’s melting point is unreported but likely influenced by its m-tolyl group’s symmetry .
  • Spectroscopy : IR and HPLC data in confirm sulfonamide (-SO₂NH) and thiazole (C=N) functionalities. Similar characterization would be expected for the target compound.

Biological Activity

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C15H16ClN2O2SC_{15}H_{16}ClN_{2}O_{2}S

It features a thiazole ring, which is known for its biological activity, particularly against various pathogens. The presence of the sulfonamide group contributes to its pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including those similar to this compound.

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial activity against Gram-positive bacteria. For instance, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
    • The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .
  • Antifungal Activity :
    • Some derivatives have shown moderate antifungal activity, with MIC values indicating effectiveness against various fungal strains. However, specific data on the antifungal activity of this compound is limited.

Anticancer Activity

Research on thiazole derivatives has also highlighted their potential as anticancer agents:

  • Mechanism of Action :
    • Thiazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of cell cycle regulators . This suggests that this compound could exhibit similar properties.
  • Case Studies :
    • In vitro studies have demonstrated that certain thiazole derivatives can inhibit tumor cell proliferation effectively. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines .

Research Findings Summary

Activity Type Target Organism/Cell Line MIC/IC50 Values Mechanism
AntibacterialStaphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid production
AntifungalVarious fungal strainsModerate activityNot specifically quantified for this compound
AnticancerCancer cell linesLow micromolar rangeInduction of apoptosis via caspase activation

Q & A

Q. Q: What are standard synthetic routes for 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

A: The compound is synthesized via nucleophilic substitution between a thiazole-ethylamine intermediate and 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Thiazole formation : Cyclization of substituted thioureas or coupling of α-bromoketones with thioureas under basic conditions .
  • Sulfonamide coupling : Reacting the amine group of 2-(2-(m-tolyl)thiazol-4-yl)ethylamine with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields 50-70% .
  • Optimization : Microwave-assisted synthesis or using coupling reagents like HATU can improve yields to >80% .

Structural Confirmation Techniques

Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this sulfonamide-thiazole derivative?

A:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for sulfonamide benzene and m-tolyl groups) and thiazole C-S resonance (δ 165–170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond angles (e.g., C-S-N ~107°) and π-π stacking between thiazole and benzene rings .
  • Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 417.9 for C18H16ClN3O2S2) .

Initial Biological Screening

Q. Q: How is the compound screened for potential anticancer activity in vitro?

A:

  • Cell viability assays : Test against NCI-60 cancer cell lines using MTT assay (48–72 hr exposure, IC50 values calculated). Activity often correlates with thiazole ring substitution .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 activation) or flow cytometry for cell cycle arrest (e.g., G2/M phase) .
  • Example data : Derivatives with m-tolyl groups show IC50 = 2.1–8.7 µM in breast cancer (MCF-7) .

Advanced Pharmacological Profiling

Q. Q: How can researchers evaluate the compound’s interaction with protein targets like thromboxane (TP) receptors?

A:

  • Functional assays : IP1 accumulation assays (HTRF-based) measure Gq-coupled TP receptor antagonism. Pre-treat cells with lithium chloride to inhibit IP1 degradation .
  • Schild analysis : Determine Kd values using increasing antagonist concentrations against U46619 (TP agonist). A linear Schild plot with slope ≈1 indicates competitive antagonism .
  • Data example : Analogues with bulkier substituents show 10-fold higher Kd (e.g., 0.3 nM vs. 3 nM) .

Addressing Synthetic Challenges

Q. Q: How to resolve low yields in sulfonamide coupling steps?

A: Common issues and solutions:

  • Amine deprotonation : Use anhydrous conditions and excess Et3N (2.5 eq) to ensure complete reaction .
  • Byproduct formation : Monitor via TLC (Rf = 0.6 in 3:7 EtOAc/hexane). Re-purify using recrystallization (ethanol/water) .
  • Scale-up : Switch from batch to flow chemistry for better heat dissipation and reduced side reactions .

Structure-Activity Relationship (SAR) Analysis

Q. Q: Which structural modifications enhance selectivity for NaV1.7 ion channels?

A: Key SAR findings:

  • Thiazole substitution : 4-Chloro on benzene enhances potency (IC50 = 0.5 nM vs. 5 nM for unsubstituted) .
  • Sulfonamide linker : Ethyl spacers improve membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for methyl) .
  • m-Tolyl vs. p-tolyl : m-Tolyl reduces CYP3A4 inhibition (Ki > 10 µM vs. 2 µM) .

Data Contradictions in Biological Activity

Q. Q: How to interpret conflicting IC50 values reported for similar compounds?

A: Factors causing variability:

  • Assay conditions : Serum concentration (e.g., 10% FBS reduces free drug concentration) .
  • Cell line genetics : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show 5-fold differences in sensitivity .
  • Metabolic stability : Check microsomal half-life (e.g., t1/2 < 15 min in human liver microsomes indicates rapid degradation) .

Computational Modeling for Target Prediction

Q. Q: What in silico methods predict off-target effects of this compound?

A:

  • Docking studies : Use AutoDock Vina to model binding to homology-built NaV1.7 (PDB: 6J8E). Focus on voltage-sensing domain interactions .
  • Pharmacophore screening : Match against ChEMBL database to flag kinase or GPCR off-targets .
  • ADMET prediction : SwissADME estimates BBB permeability (BOILED-Egg model) and CYP inhibition .

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